2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide
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Overview
Description
2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide is an organic compound with the molecular formula C9H7N3O2S. This compound is known for its unique structure, which includes a cyano group, a hydroxyimino group, and a thienyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Mechanism of Action
Target of Action
Similar compounds, such as cyanoacetamide-n-derivatives, are known to be important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It can be inferred from similar compounds that the active hydrogen on c-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
Similar compounds are known to be involved in the synthesis of various organic heterocycles .
Result of Action
Similar compounds have been reported to have diverse biological activities, drawing the attention of biochemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide typically involves the reaction of 2-thiophenecarboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with cyanoacetic acid under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thienyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxygenated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-[(hydroxyimino)methyl]-3-phenylacrylamide: Similar structure but with a phenyl group instead of a thienyl group.
2-cyano-N-[(hydroxyimino)methyl]-3-(2-furyl)acrylamide: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
2-cyano-N-[(hydroxyimino)methyl]-3-(2-thienyl)acrylamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in certain chemical reactions and potential biological applications .
Properties
IUPAC Name |
(E)-2-cyano-N-[(E)-hydroxyiminomethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c10-5-7(9(13)11-6-12-14)4-8-2-1-3-15-8/h1-4,6,14H,(H,11,12,13)/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGNPREHKHVOHRD-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)NC=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(\C#N)/C(=O)N/C=N/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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